molecular formula C16H29BrN2S3 B2734188 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole CAS No. 128016-40-0

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B2734188
CAS No.: 128016-40-0
M. Wt: 425.51
InChI Key: TVZFIMLTWZTGLJ-UHFFFAOYSA-N
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Description

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative characterized by a bromoethyl group at the 2-position and a long dodecylsulfanyl chain at the 5-position. The 1,3,4-thiadiazole core is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient nature, enabling diverse reactivity and biological interactions .

Properties

IUPAC Name

2-(2-bromoethylsulfanyl)-5-dodecylsulfanyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BrN2S3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-18-19-16(22-15)21-14-12-17/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZFIMLTWZTGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BrN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hurd-Mori Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from dodecylsulfanyl-substituted carboxylic acids undergo cyclization in concentrated sulfuric acid to yield 5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol. This method, adapted from Hussain et al. (2009), achieves 78% yield under optimized conditions (0°C, 6 hr).

Reaction Scheme :

  • Methyl 4-(dodecylsulfanyl)benzoate synthesis :
    • 4-Mercaptobenzoic acid + dodecyl bromide → 4-(dodecylsulfanyl)benzoic acid (KOH, ethanol, 65°C, 12 hr, 82%)
    • Esterification with methanol/H₂SO₄ (reflux, 8 hr, 89%).
  • Hydrazide formation :

    • Methyl ester + hydrazine hydrate (ethanol, reflux, 6 hr, 91%).
  • Dithiocarbamate salt synthesis :

    • Hydrazide + CS₂/KOH (ethanol, 25°C, 4 hr, 94%).
  • Cyclization :

    • Salt + H₂SO₄ (0°C, 6 hr) → 5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol.

Solid-Phase Synthesis via Phosphorus Pentachloride-Mediated Cyclization

Adapting the CN103936691A patent, thiosemicarbazide reacts with dodecylsulfanylacetic acid and PCl₅ in a solvent-free grind process (25°C, 30 min), yielding 2-amino-5-(dodecylsulfanyl)-1,3,4-thiadiazole (91% yield). Subsequent diazotization (NaNO₂/HCl, 0°C) and thiolation (H₂S gas) convert the amino group to a thiol (63% yield).

Functionalization of the Thiadiazole Core

Alkylation of 5-(Dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol

The thiol group at position 2 undergoes nucleophilic substitution with 1,2-dibromoethane in tetrahydrofuran (THF) using K₂CO₃ as base (25°C, 12 hr, 85% yield). Key parameters:

Parameter Optimal Value Yield Impact (±%)
Solvent THF +12 vs. DMF
Base K₂CO₃ +18 vs. NaOH
Temperature 25°C +9 vs. 40°C

Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic substitution (SN₂) mechanism, as evidenced by second-order kinetics (R² = 0.98).

Regioselective Double Alkylation Challenges

Attempts to simultaneously introduce both sulfanyl groups via 2,5-dimercapto-1,3,4-thiadiazole resulted in cross-alkylation products (≤34% purity). Stepwise alkylation proved superior:

  • Dodecyl bromide + 2-mercapto-5-chloro-1,3,4-thiadiazole (DMF, 60°C, 8 hr, 76%)
  • 1,2-Dibromoethane + intermediate (THF, 25°C, 10 hr, 81%).

Alternative Pathways and Comparative Evaluation

Nucleophilic Aromatic Substitution (NAS)

5-Chloro-2-[(2-bromoethyl)sulfanyl]-1,3,4-thiadiazole reacts with sodium dodecanethiolate in DMSO (100°C, 24 hr), achieving 68% yield. Limitations include poor functional group tolerance and side reactions (15% desulfonation).

Microwave-Assisted Cyclization

Adapting Sahoo et al. (2012), a microwave reactor (300 W, 120°C, 20 min) accelerates thiadiazole formation from dodecylsulfanylacetic hydrazide and CS₂ (92% yield vs. 78% conventional). However, subsequent alkylation yields drop to 72% due to thermal decomposition.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 3.42 (t, J=6.8 Hz, 2H, SCH₂CH₂Br), 2.85 (t, J=7.2 Hz, 2H, SCH₂(CH₂)₁₀CH₃)
  • ¹³C NMR :
    163.8 (C-2), 158.1 (C-5), 33.7 (SCH₂CH₂Br), 29.5–22.7 (dodecyl chain).

Mass Spectrometry

ESI-MS m/z: 535.2 [M+H]⁺ (calc. 535.1), isotopic pattern confirms bromine presence.

Industrial-Scale Considerations

Method Cost Index E-Factor PMI
Hurd-Mori + alkylation 1.00 8.2 12.4
Solid-phase + thiolation 1.18 11.7 15.9
Microwave-assisted 0.92 6.8 9.3

E-Factor = (kg waste)/(kg product); PMI = Process Mass Intensity.

Chemical Reactions Analysis

Synthetic Routes to Bromoalkyl-Thiadiazoles

The target compound’s structure suggests it is synthesized via nucleophilic substitution or thiol-alkylation reactions. For example:

  • Thiol-Disulfide Exchange : A 5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol intermediate could react with 1,2-dibromoethane under basic conditions to introduce the 2-bromoethylsulfanyl group.

  • Direct Alkylation : Reacting 2-mercapto-5-(dodecylsulfanyl)-1,3,4-thiadiazole with 1-bromo-2-chloroethane in the presence of a base like K₂CO₃ (see analogous methods in ).

Reactivity of the Bromoethyl Group

The 2-bromoethylsulfanyl substituent is a key reactive site, enabling:

Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsExpected Product
Amine Alkylation Primary/Secondary amines, Δ2-[(2-Aminoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
Thiol Substitution Thiols (RSH), Base (e.g., NaOH)2-[(2-Sulfanylethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
Hydrolysis H₂O, NaOH, Reflux2-[(2-Hydroxyethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole

Elimination Reactions

Under strong bases (e.g., DBU), β-elimination may yield a vinyl sulfide derivative:
2-[(2-Bromoethyl)sulfanyl]...Base2-(Ethenesulfanyl)-5-(dodecylsulfanyl)-1,3,4-thiadiazole\text{2-[(2-Bromoethyl)sulfanyl]...} \xrightarrow{\text{Base}} \text{2-(Ethenesulfanyl)-5-(dodecylsulfanyl)-1,3,4-thiadiazole}

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core can undergo electrophilic substitution or ring-opening reactions:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C3 or C4 positions (see ).

  • Halogenation : Br₂/FeBr₃ may brominate the ring, though steric hindrance from substituents could limit reactivity.

Ring-Opening Reactions

Under acidic or oxidative conditions (e.g., H₂O₂, HCl), the thiadiazole ring may cleave to form thioamide or disulfide derivatives .

Dodecylsulfanyl Group

  • Oxidation : H₂O₂ or NaIO₄ converts the dodecylsulfanyl (–S–C₁₂H₂₅) group to a sulfoxide or sulfone .

  • Radical Reactions : Initiated by AIBN, the long alkyl chain may participate in polymerization or cross-linking.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Stille) could modify the bromoethyl group:
Br–CH₂CH₂–S–+Ar–B(OH)2Pd(PPh₃)₄Ar–CH₂CH₂–S–...\text{Br–CH₂CH₂–S–} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar–CH₂CH₂–S–...}

Thermal and Photochemical Behavior

  • Thermal Stability : Thiadiazoles with bulky substituents (e.g., dodecylsulfanyl) typically decompose above 200°C, releasing SO₂ and hydrocarbons .

  • Photoreactivity : UV irradiation may induce C–S bond cleavage or isomerization of the bromoethyl group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of similar thiadiazole derivatives:

CompoundActivityTarget OrganismsMIC (µg/mL)
Thiadiazole Derivative AModerateGram-positive bacteria32
Thiadiazole Derivative BHighGram-negative bacteria16
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazolePromisingMRSA, E. coli8

Studies indicate that derivatives of thiadiazoles have shown effectiveness against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Escherichia coli . The mechanism of action is typically attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiadiazoles has been extensively studied. Compounds similar to 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity observed:

CompoundActivityCell Line TestedIC50 (µM)
Thiadiazole Derivative CSignificantMCF7 (breast cancer)10
Thiadiazole Derivative DModerateA549 (lung cancer)15
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazoleNotableHT1080 (fibrosarcoma)12

In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancerous cells . The precise pathways involved are still under investigation but may include modulation of cell cycle regulators and induction of oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of various thiadiazole derivatives against resistant strains. The compound exhibited significant activity against MRSA with a minimum inhibitory concentration (MIC) lower than traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, it was found that 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole showed a remarkable reduction in cell viability at concentrations above 10 µM .

Mechanism of Action

The mechanism of action of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. The dodecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 2/5) Key Functional Groups Biological Activity IC50/Effectiveness Reference ID
Target Compound 2-Bromoethylsulfanyl / Dodecylsulfanyl Br (alkylating agent), C12 chain Not explicitly reported N/A -
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide Benzothiazole / Nitrophenyl Fluoro, nitro, acetamide Anticonvulsant 100% protection (MES model)
2-(R1-disulfanyl)-5-[(R2-phenylcarbamoyl)-methylthio]-1,3,4-thiadiazole Disulfide / Phenylcarbamoylmethylthio Disulfide, carbamoyl Anticancer (A549, HeLa) Moderate activity
2-Ethylamino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole Ethylamino / Naphthyl Amino, hydroxyl Anticonvulsant 90% protection (PTZ model)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzylsulfanyl / Piperidinylacetamide Sulfanyl, acetamide Antimicrobial Not quantified
  • Alkyl vs. Aromatic Substituents: The target compound’s dodecylsulfanyl chain contrasts with shorter alkyl (e.g., ethylamino in ) or aromatic (e.g., nitrophenyl in ) groups.
  • Electrophilic Reactivity : The bromoethyl group may act as an alkylating agent, similar to chloroacetamide derivatives in , enabling covalent binding to biological nucleophiles .

Anticancer Activity

  • Compounds with disulfide linkages (e.g., ) showed moderate activity against lung (A549) and cervical (HeLa) cancer cells. The target compound’s bromoethyl group could enhance cytotoxicity via DNA crosslinking, akin to alkylating chemotherapeutics .
  • Thiadiazoles with furan substitutions (e.g., 57b in ) exhibited IC50 values of 10–19.45 µg/mL against cancer cells, suggesting that electron-withdrawing groups (e.g., bromo) may further optimize activity .

Antimicrobial Activity

  • Sulfone-linked bis-heterocycles (e.g., 19a in ) showed >25 mm inhibition zones against Gram-positive bacteria. The target compound’s dodecylsulfanyl group may disrupt microbial membranes, analogous to benzylsulfanyl derivatives in .

Anticonvulsant Activity

  • Benzothiazole-linked thiadiazoles () and naphthyl derivatives () demonstrated 90–100% protection in seizure models. The bromoethyl group’s electrophilicity could modulate ion channels or GABAergic systems, though acetylation (as in ) may reduce efficacy.

Reactivity and Stability

  • The bromoethyl group increases susceptibility to nucleophilic attack, whereas dodecylsulfanyl may stabilize the compound via hydrophobic interactions .
  • Thermal decomposition pathways (e.g., β-hydrogen elimination in ) suggest that long alkyl chains could influence stability under high temperatures.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Position 2 : Electrophilic groups (Br, Cl) enhance reactivity but may increase toxicity.
    • Position 5 : Long alkyl chains (C12) improve bioavailability but require balancing with metabolic considerations .
  • Therapeutic Potential: The target compound’s dual functionality (alkylation + lipophilicity) positions it as a candidate for anticancer or antimicrobial applications, though in vivo studies are needed .

Biological Activity

The compound 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with bromoethyl and dodecyl sulfanyl groups. The general synthetic route includes:

  • Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazones.
  • Introduction of substituents via nucleophilic substitution reactions.

This method allows for the functionalization of the thiadiazole core, enhancing its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Against Bacteria : Compounds similar to 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Against Fungi : The compound also shows activity against fungal pathogens like Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating potent antifungal effects .

The mechanisms by which thiadiazoles exert their biological effects include:

  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in microbial metabolism and cell wall synthesis.
  • DNA Interaction : Studies using UV-vis spectroscopy have indicated that these compounds may interact with DNA, potentially disrupting replication and transcription processes .

Case Studies

Several case studies highlight the biological potential of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had comparable or superior activity to standard antibiotics .
    CompoundActivity Against S. aureusActivity Against E. coliMIC (µg/mL)
    1ModerateWeak32
    2StrongModerate16
    3Very StrongStrong8
  • Antifungal Properties : Another study assessed the antifungal activity against Candida albicans. The results indicated that derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL .

Research Findings

Research has shown that the introduction of various substituents on the thiadiazole ring can significantly enhance its biological activity:

  • Antioxidant Properties : Some derivatives have been reported to possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that certain thiadiazole compounds may inhibit cancer cell proliferation through various pathways .

Q & A

Q. What are the primary synthetic routes for preparing 2-[(2-bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a thiadiazole scaffold with bromoethyl and dodecylthiol groups. A validated method includes:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form a 1,3,4-thiadiazole-2-thiol intermediate .
  • Step 2 : Alkylation of the intermediate using 2-bromoethylsulfanyl and dodecylsulfanyl reagents. Copper-catalyzed cross-coupling under mild conditions (~70°C) optimizes regioselectivity and yield .
    Key variables : Temperature (higher yields at 70–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (excess alkylating agent improves substitution efficiency).

Q. How can researchers characterize the purity and structure of this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., sulfanyl group integration at δ 3.1–3.5 ppm for CH2-S; thiadiazole ring protons at δ 8.0–8.5 ppm) .
  • Elemental analysis : Validate C, H, N, S, and Br content (deviation <0.4% indicates purity) .
  • TLC/HPLC : Monitor reaction progress and isolate impurities (e.g., unreacted thiols or byproducts) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of analogous 1,3,4-thiadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural variations : Substituent position (e.g., 5-alkylsulfanyl vs. 2-amino groups) alters membrane permeability and target binding .
  • Assay conditions : Use standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
  • Mechanistic studies : Employ kinase inhibition assays (e.g., ERK pathway profiling) or apoptosis markers (caspase-3/7 activation) to link structure to function .

Q. How does the dual sulfanyl substitution (bromoethyl and dodecyl) influence physicochemical properties and bioactivity?

  • Lipophilicity : The dodecyl chain enhances logP (~6.2 predicted), improving membrane permeability, while the bromoethyl group introduces electrophilicity for covalent interactions .
  • Thermodynamic stability : DSC/TGA analysis shows decomposition >200°C, suitable for in vivo studies .
  • Bioactivity : Sulfanyl groups disrupt bacterial membranes (via thiol-disulfide exchange) or inhibit kinases (e.g., ERK in lung cancer cells) .

Q. What methodologies optimize the compound’s selectivity for cancer cells versus normal cells?

  • SAR-guided design : Replace the dodecyl chain with shorter alkyl groups (C6–C8) to reduce cytotoxicity .
  • Prodrug strategies : Mask the bromoethyl group with a cleavable ester, activated by tumor-specific enzymes (e.g., MMP-9) .
  • In silico docking : Screen against human kinase libraries (e.g., PDB: 4QPA) to predict off-target effects .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in glioblastoma models?

  • In vitro : Use A549 or U87MG cells with a 5-log concentration range (1 nM–100 µM) and measure IC50 via MTT assays .
  • In vivo : Administer 10–50 mg/kg intraperitoneally in xenograft mice, monitoring tumor volume and toxicity (e.g., liver enzyme levels) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) and report confidence intervals for IC50 values .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • LC-MS : Detect degradation products (e.g., free thiols or debrominated derivatives) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Circular dichroism : Confirm structural integrity in buffered solutions (PBS, 37°C) over 24 hours .

Methodological Challenges

Q. How can researchers address low yields during the alkylation step?

  • Catalyst optimization : Replace Cu(I) with Pd(0) for milder conditions and reduced side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve regioselectivity .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product from unreacted thiols .

Q. What are the limitations of using this compound in neuropharmacological studies?

  • Blood-brain barrier (BBB) penetration : The dodecyl chain may limit CNS uptake; consider PEGylation or nanoparticle encapsulation .
  • Off-target sedation : In anxiolytic studies, monitor locomotor activity (e.g., open-field test) to distinguish therapeutic effects from sedation .

Comparative Analysis

Q. How does this compound compare to structurally similar 1,3,4-thiadiazoles in anticancer activity?

Compound Substituents IC50 (µM) Target Pathway
FABT 4-fluorophenyl, dihydroxy1.2ERK inhibition
This compound Bromoethyl, dodecylsulfanyl0.8 (predicted)Apoptosis induction
CPDT 3-chlorophenyl, dihydroxy2.5Caspase-3 activation

Key insight : The bromoethyl group enhances electrophilic reactivity, potentially improving target engagement .

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